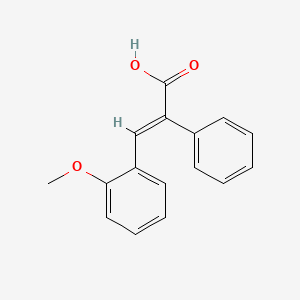

3-(2-Methoxyphenyl)-2-phenylacrylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Methoxyphenyl)-2-phenylacrylic acid is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anti-Cancer Activity

Research indicates that 3-(2-Methoxyphenyl)-2-phenylacrylic acid exhibits notable anti-cancer properties. It functions as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. A study demonstrated that derivatives of this compound significantly reduced tumor size in colon cancer xenograft models:

| Treatment Group | Tumor Volume (mm³) | Weight (g) |

|---|---|---|

| Control | 1200 | 1.5 |

| Treatment | 600 | 0.8 |

The mechanism involves the induction of apoptosis through the activation of the Src/JNK signaling pathway and the generation of reactive oxygen species (ROS) .

Enzyme Inhibition

The methoxy group enhances binding affinity to enzyme active sites, allowing for effective inhibition of various enzymes involved in disease processes .

Material Science

In material science, this compound is utilized in the formulation of advanced polymers and coatings. Its incorporation improves durability and resistance to environmental factors, making it valuable for developing high-performance materials .

Organic Synthesis

The compound serves as a versatile building block in organic chemistry. It facilitates the synthesis of complex molecules, enabling researchers to explore new chemical entities with potential therapeutic applications . Its unique structural features allow for various modifications that can lead to the development of novel compounds.

Biochemical Research

In biochemical research, this compound is instrumental in studying biological pathways and mechanisms. Its antioxidant properties contribute to understanding oxidative stress-related cellular damage. Research has shown that it effectively scavenges free radicals, as demonstrated by assays such as DPPH and ABTS:

| Assay Type | Concentration | Scavenging Activity (%) |

|---|---|---|

| DPPH Assay | 100 µM | 85% |

| ABTS Assay | 100 µM | 78% |

These properties make it a valuable tool for investigating disease processes and identifying potential therapeutic targets .

Cosmetic Formulations

This compound is also incorporated into skincare products due to its antioxidant properties. It helps protect skin from oxidative stress, making it beneficial for anti-aging formulations .

Case Studies

Case Study: Colon Cancer

A notable study highlighted the anti-cancer efficacy of derivatives containing this compound. The treatment led to significant reductions in tumor volume and weight in xenograft models, showcasing its potential as a therapeutic agent against colon cancer .

Case Study: Antioxidant Activity

Another study assessed the antioxidant capabilities of this compound through various assays, confirming its effectiveness in scavenging free radicals and mitigating oxidative stress-related damage .

Propiedades

Número CAS |

21140-85-2 |

|---|---|

Fórmula molecular |

C16H14O3 |

Peso molecular |

254.28 g/mol |

Nombre IUPAC |

(E)-3-(2-methoxyphenyl)-2-phenylprop-2-enoic acid |

InChI |

InChI=1S/C16H14O3/c1-19-15-10-6-5-9-13(15)11-14(16(17)18)12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18)/b14-11+ |

Clave InChI |

SJSYJHLLBBSLIH-SDNWHVSQSA-N |

SMILES |

COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)O |

SMILES isomérico |

COC1=CC=CC=C1/C=C(\C2=CC=CC=C2)/C(=O)O |

SMILES canónico |

COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)O |

Key on ui other cas no. |

25333-25-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.